molecular formula C10H9ClIN B12819773 2-Chloro-1-methylquinolin-1-ium iodide

2-Chloro-1-methylquinolin-1-ium iodide

Cat. No.: B12819773
M. Wt: 305.54 g/mol
InChI Key: QLJLHNRTDBGSKG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-methylquinolin-1-ium iodide is an organic compound with the molecular formula C10H9ClIN. It is a quaternary ammonium salt derived from quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in organic synthesis, particularly in the formation of various derivatives through coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methylquinolin-1-ium iodide typically involves the reaction of 2-chloroquinoline with methyl iodide. The process can be summarized as follows:

    Starting Materials: 2-chloroquinoline and methyl iodide.

    Reaction Conditions: The reaction is carried out in a dry solvent such as acetone or acetonitrile under reflux conditions.

    Procedure: 2-chloroquinoline is dissolved in the solvent, and methyl iodide is added dropwise. The mixture is then heated under reflux for several hours.

    Isolation: After the reaction is complete, the solvent is evaporated, and the resulting solid is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Handling: Large quantities of 2-chloroquinoline and methyl iodide are handled in industrial reactors.

    Optimized Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield and purity.

    Purification: Industrial purification methods such as crystallization, filtration, and drying are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methylquinolin-1-ium iodide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Coupling Reactions: It is used in coupling reactions to form derivatives such as esters, amides, and lactones.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

    Solvents: Reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.

    Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reactions.

Major Products

The major products formed from these reactions include:

    Esters: Formed by the reaction with alcohols.

    Amides: Formed by the reaction with amines.

    Lactones: Formed by the reaction with hydroxy acids.

Scientific Research Applications

2-Chloro-1-methylquinolin-1-ium iodide has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicinal Chemistry: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-methylquinolin-1-ium iodide involves its ability to act as an electrophile in chemical reactions. The compound’s quaternary ammonium structure makes it highly reactive towards nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-methylpyridinium iodide: Similar in structure but derived from pyridine instead of quinoline.

    1-Methyl-2-chloropyridinium iodide: Another related compound with a pyridinium core.

    2-Bromo-1-methylquinolin-1-ium iodide: A brominated analog of the compound.

Uniqueness

2-Chloro-1-methylquinolin-1-ium iodide is unique due to its quinoline core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in specific organic synthesis applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H9ClIN

Molecular Weight

305.54 g/mol

IUPAC Name

2-chloro-1-methylquinolin-1-ium;iodide

InChI

InChI=1S/C10H9ClN.HI/c1-12-9-5-3-2-4-8(9)6-7-10(12)11;/h2-7H,1H3;1H/q+1;/p-1

InChI Key

QLJLHNRTDBGSKG-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(C=CC2=CC=CC=C21)Cl.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.